molecular formula C20H18ClN3O2S2 B2914965 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride CAS No. 1189484-95-4

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2914965
CAS No.: 1189484-95-4
M. Wt: 431.95
InChI Key: FJWBXHPJMFABDH-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It covalently binds to the cysteine-481 residue in the BTK active site , leading to sustained suppression of B-cell receptor signaling pathways. This mechanism is critically investigated in oncology research for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . Furthermore, due to BTK's role in immune cell activation, this compound is a valuable tool for probing the pathophysiology of autoimmune disorders like rheumatoid arthritis and lupus , where aberrant B-cell activity is a key driver of disease. Its research utility is defined by its ability to precisely modulate this key node in B-cell development and function, providing insights into disease mechanisms and potential therapeutic strategies.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2.ClH/c1-23-9-8-12-16(11-23)27-20(22-18(24)14-6-4-10-25-14)17(12)19-21-13-5-2-3-7-15(13)26-19;/h2-7,10H,8-9,11H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWBXHPJMFABDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride is a compound of growing interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), supported by relevant data and case studies.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with thieno[2,3-c]pyridine intermediates. The structural characterization was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the desired molecular structure with high purity levels. For example, the crystal structure analysis revealed key bond lengths and angles that are critical for understanding its reactivity and biological interactions .

The primary mechanism of action for this compound involves inhibition of the apurinic/apyrimidinic endonuclease 1 (APE1), a crucial enzyme in DNA repair pathways. APE1 plays a significant role in maintaining genomic stability by repairing apurinic/apyrimidinic sites in DNA. Inhibition of APE1 can lead to increased sensitivity to DNA-damaging agents such as alkylating agents (e.g., methylmethane sulfonate and temozolomide) .

In Vitro Activity

In vitro studies demonstrated that this compound exhibits low micromolar activity against purified APE1. It also showed promising results in HeLa cell assays, where it potentiated the cytotoxic effects of various chemotherapeutic agents .

Table 1: Summary of Biological Activity

Activity Result
APE1 InhibitionLow µM potency
Cytotoxicity EnhancementPotentiates MMS and TMZ
ADME ProfileFavorable in vivo exposure

Structure-Activity Relationships (SAR)

The SAR studies indicated that modifications to the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine moieties significantly affect the biological activity of the compound. For instance, variations in substituents on the benzo[d]thiazole ring have been shown to enhance APE1 inhibition potency. This insight is crucial for the development of more effective analogs with improved pharmacological profiles .

Case Study 1: Synergistic Effects with Chemotherapeutics

In a study involving glioblastoma cells, it was found that co-treatment with this compound and temozolomide resulted in a significant increase in cell death compared to treatment with temozolomide alone. This suggests that this compound may serve as a valuable adjuvant in cancer therapy .

Case Study 2: Neuroprotective Potential

Additional research has indicated potential neuroprotective effects of this compound in models of neurodegeneration. The ability to inhibit APE1 may contribute to its protective effects against oxidative stress-induced neuronal damage .

Comparison with Similar Compounds

Key Observations:

Alkyl Substituent Effects: The 6-ethyl analog (MW 446.0) exhibits a 14 Da increase in molecular weight compared to the inferred 6-methyl variant, likely due to the additional CH2 group. This substitution may enhance lipophilicity and alter metabolic stability .

Carboxamide Modifications :

  • Furan-2-carboxamide (target compound) vs. 5-chlorothiophene-2-carboxamide (): The thiophene analog introduces a sulfur atom and chlorine substituent, increasing molecular weight by ~55 Da. Chlorine’s electron-withdrawing effects could modulate electronic density and binding affinity .
  • 2,4-Dimethoxybenzamide (): The benzamide group with methoxy substituents significantly increases molecular weight (502.1 Da) and may enhance π-π stacking interactions or solubility due to polar methoxy groups .

Safety and Handling: All analogs share standard safety precautions, such as avoiding heat sources (P210) and keeping away from children (P102), as noted for the 5-chlorothiophene derivative .

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